[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol
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Overview
Description
[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . This compound is characterized by the presence of a furan ring substituted with an amino and chloro group on the phenyl ring, and a methanol group on the furan ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-chlorobenzaldehyde and furan-2-carbaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Building Block: [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Medicine:
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- [5-(4-Amino-2-bromophenyl)furan-2-yl]methanol
- [5-(4-Amino-2-fluorophenyl)furan-2-yl]methanol
- [5-(4-Amino-2-iodophenyl)furan-2-yl]methanol
Comparison:
- Substituent Effects: The presence of different halogen substituents (chlorine, bromine, fluorine, iodine) on the phenyl ring can significantly influence the chemical reactivity and biological activity of the compounds.
- Unique Properties: [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol is unique due to the specific combination of amino and chloro substituents, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[5-(4-amino-2-chlorophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGRGDUCVDTDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=CC=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265636 |
Source
|
Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874468-54-9 |
Source
|
Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874468-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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